Clethodim Sulfone

説明

Clethodim Sulfone is an impurity of Clethodim, a post-emergent herbicide . Clethodim belongs to the chemical family of the cyclohexanediones and is used for the post-emergent control of annual and perennial grass weeds in a variety of agricultural crops .

Synthesis Analysis

Sulfones, including Clethodim Sulfone, are synthesized through various methods such as the oxidation of sulfides, Friedel-Crafts-type reactions with sulfonyl chlorides, the electrophilic trapping of sulfinic acid salts, and the addition of sulfonyl radicals to alkenes or alkynes . The synthesis of sulfones has seen recent developments towards greener or more sustainable methods .Molecular Structure Analysis

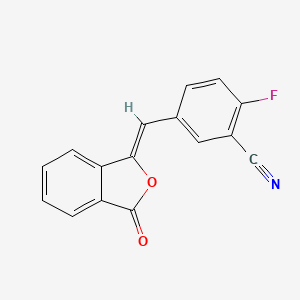

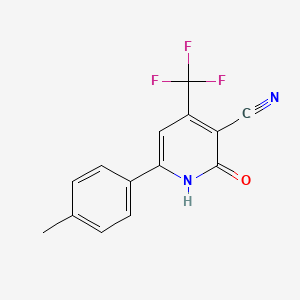

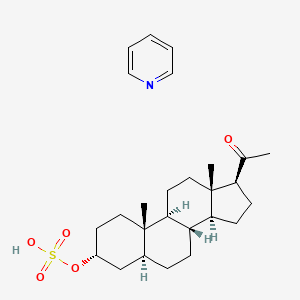

The molecular formula of Clethodim Sulfone is C17H26ClNO5S . It contains a total of 51 bonds, including 25 non-H bonds, 6 multiple bonds, 9 rotatable bonds, 6 double bonds, 1 six-membered ring, 2 ketones (aliphatic), 1 hydroxylamine (aliphatic), and 1 sulfone .Chemical Reactions Analysis

Clethodim, from which Clethodim Sulfone is derived, interacts with the plant acetyl-CoA-carboxylase, an enzyme common to the pathways of fatty acid biosynthesis . The exact chemical reactions involving Clethodim Sulfone are not explicitly mentioned in the sources.Physical And Chemical Properties Analysis

Clethodim is hydrolyzed in aqueous media at pH 5 with a first-order DT50 of 41 days, but the compound is hydrolytically stable at pH 7 and 9 (DT50 398 and 307 days respectively) . The physical state of Clethodim is a viscous liquid, and it is amber in color . The density of Clethodim is 1.1395 g/ml at 20°C . The specific physical and chemical properties of Clethodim Sulfone are not detailed in the sources.科学的研究の応用

Pesticide Risk Assessment

Clethodim Sulfone is used in the pesticide risk assessment of the active substance clethodim . It’s used to evaluate the identity, physical/chemical/technical properties, mammalian toxicity, residues, environmental fate and behavior, and ecotoxicology . The risk for earthworm-eating birds and mammals was assessed as high at first tier for soils with pH < 5.5 .

Herbicide Application

Clethodim is a cyclohexanedione herbicide often used for the selective control of monocotyledonous weeds such as millet, thick oats in herbal plants . Clethodim Sulfone, as a metabolite of Clethodim, is part of the metabolic profile of this herbicide .

Insecticide Metabolism

Clethodim Sulfone is also involved in the metabolic profile of the insecticide spirotetramat . Spirotetramat is commonly used against aphids, which often attract herbal plants .

Plant Growth and Processing

The metabolic profile and behavior of Clethodim and its metabolites, including Clethodim Sulfone, are studied during plant growth and processing under controlled greenhouse trial conditions . The terminal residues of Clethodim Sulfone in herbal matrices were measured below EU maximum residue limits .

Food Safety Assessments

The impact of washing and dehydration pretreatment on the residues of Clethodim Sulfone is assessed, and processing factors (PFs) are calculated for more accurate food safety assessments . The PF values of Clethodim after drying prior washing was below 1, indicating reduction of initial residues .

Dietary Risk Probability Assessment

Clethodim Sulfone is used to assess the dietary risk probability of pesticides in soybean and green soybean based on field trial data and relevant toxicological parameters .

作用機序

Target of Action

Clethodim Sulfone primarily targets the enzyme acetyl coenzyme A carboxylase (ACCase) . ACCase plays a crucial role in the biosynthesis of fatty acids . By inhibiting this enzyme, Clethodim Sulfone disrupts the normal metabolic processes in plants, leading to their eventual death .

Mode of Action

Clethodim Sulfone, as a selective cyclohexanedione herbicide, exhibits its pesticidal activity by inhibiting ACCase . This inhibition disrupts the synthesis of fatty acids, which are essential components of plant cell membranes and energy storage molecules .

Biochemical Pathways

The primary biochemical pathway affected by Clethodim Sulfone is the fatty acid biosynthesis pathway . By inhibiting ACCase, Clethodim Sulfone prevents the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid biosynthesis . This disruption leads to a deficiency in fatty acids, affecting various downstream processes such as cell membrane formation and energy storage .

Pharmacokinetics

Clethodim Sulfone exhibits high oral absorption, with 88-95% of the administered dose being absorbed based on urine, tissue, expired CO2, cage wash, and residual carcass . The compound is rapidly eliminated, with 94-98% of the administered dose excreted within 48 hours . The principal route of excretion is via urine (87-93%), with a smaller percentage (9-17%) eliminated in the feces . There is no evidence of bioaccumulation .

Result of Action

The molecular and cellular effects of Clethodim Sulfone’s action primarily involve the disruption of fatty acid biosynthesis . This disruption leads to a deficiency in fatty acids, which are crucial for the formation of cell membranes and energy storage . Consequently, the normal functioning of plant cells is disrupted, leading to their eventual death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Clethodim Sulfone. For instance, soil pH can affect the risk to earthworm-eating birds and mammals . More research is needed to fully understand the impact of various environmental factors on the action of Clethodim Sulfone .

Safety and Hazards

Pesticides, including Clethodim, are subject to safety regulations and other legal or administrative provisions applicable to their manufacture, sale, transportation, storage, handling, preparation, and use . Improper storage, handling, preparation, and use of pesticides can result in a lowering or complete loss of safety and efficacy . Specific safety and hazard information for Clethodim Sulfone is not detailed in the sources.

将来の方向性

特性

IUPAC Name |

2-[(E)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-5-(2-ethylsulfonylpropyl)-3-hydroxycyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClNO5S/c1-4-14(19-24-8-6-7-18)17-15(20)10-13(11-16(17)21)9-12(3)25(22,23)5-2/h6-7,12-13,20H,4-5,8-11H2,1-3H3/b7-6+,19-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLOKEOJMCXNRJB-KUZBFYBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NOCC=CCl)C1=C(CC(CC1=O)CC(C)S(=O)(=O)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=N\OC/C=C/Cl)/C1=C(CC(CC1=O)CC(C)S(=O)(=O)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001016618 | |

| Record name | Clethodim-sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Clethodim Sulfone | |

CAS RN |

111031-17-5 | |

| Record name | Clethodim-sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What are the analytical challenges in detecting Clethodim and its metabolites in crops, and how does the research address them?

A1: Clethodim can degrade into its metabolites, Clethodim Sulfoxide and Clethodim Sulfone, making accurate quantification challenging. The research by [, ] addresses this by oxidizing both Clethodim and Clethodim Sulfoxide to Clethodim Sulfone using m-chloroperoxybenzoic acid before analysis. This approach simplifies the process by quantifying a single stable metabolite, Clethodim Sulfone, representing the total residue of Clethodim and its degradation products. The developed method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) [] or confirmation by LC/MS with electrospray ionization (ESI) [], ensuring high sensitivity and selectivity for trace analysis in complex matrices like soil and various crops.

Q2: How sensitive and effective are the developed analytical methods for detecting Clethodim Sulfone in real-world samples?

A2: The research demonstrates the high sensitivity and effectiveness of the developed methods for analyzing Clethodim Sulfone in real-world samples. The limit of detection (LOD) for Clethodim Sulfone in both soil and tobacco samples was determined to be 0.024 - 0.06 mg/kg, while the limit of quantification (LOQ) ranged from 0.08 - 0.2 mg/kg []. This level of sensitivity allows for the detection of trace amounts of the compound, ensuring the safety and regulatory compliance of agricultural products. The method's efficacy is evident in its successful application to analyze real soil and tobacco samples, demonstrating its practical value in monitoring Clethodim residues in the environment and agricultural products. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1145990.png)

![S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione](/img/structure/B1146002.png)